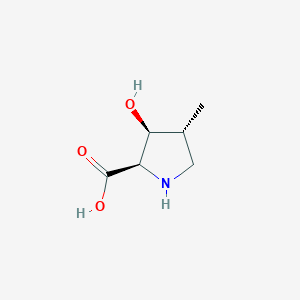

(3S,4R)-3-Hydroxy-4-methyl-D-proline

Description

Structure

3D Structure

Properties

CAS No. |

922524-61-6 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2R,3S,4R)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-2-7-4(5(3)8)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5+/m1/s1 |

InChI Key |

COHFSKKGVFGDFH-WDCZJNDASA-N |

Isomeric SMILES |

C[C@@H]1CN[C@H]([C@H]1O)C(=O)O |

Canonical SMILES |

CC1CNC(C1O)C(=O)O |

Origin of Product |

United States |

Advanced Stereoselective Synthesis of 3s,4r 3 Hydroxy 4 Methyl D Proline and Its Diastereomers

Chiral Pool Approaches utilizing Natural Precursors

Chiral pool synthesis leverages the abundance of enantiomerically pure natural products as starting materials. By chemically modifying these readily available molecules, chemists can transfer the existing stereochemistry to the target molecule, bypassing the need for asymmetric induction steps.

Naturally occurring and optically active amino acids and carbohydrates are common starting points for chiral pool synthesis. L-Serine and D-serine, for instance, can be transformed into key intermediates for glyceride synthesis through stereospecific diazotization, a process that maintains the configuration at the alpha-carbon. nih.gov This fundamental transformation allows access to chiral building blocks that can be further elaborated. For the synthesis of hydroxylated prolines, D-glucono-δ-lactone and L-gulonic acid γ-lactone have been used to prepare key intermediates like 2-amino-3-hydroxy-4-pentenoates, which are precursors for cyclization into the proline ring. researchgate.net These carbohydrate-based strategies are powerful for accessing complex substitution patterns on the pyrrolidine (B122466) core.

The Sharpless asymmetric epoxidation is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective conversion of prochiral allylic alcohols into chiral epoxides. organic-chemistry.orgresearchgate.net This reaction employs a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand to direct the oxidation to a specific face of the alkene. researchgate.net The resulting chiral epoxides are versatile intermediates. researchgate.net

This methodology has been effectively applied to the synthesis of hydroxylated pyrrolidines. ursa.cat The strategy involves the regioselective and stereospecific ring-opening of the chiral epoxide with a nitrogen-based nucleophile, such as an amine. researchgate.netursa.cat For example, an unsaturated epoxy alcohol can be opened with allylamine (B125299) to install the nitrogen atom required for the pyrrolidine ring. ursa.cat Following protection of the amine, the pyrrolidine ring can be formed using techniques like ring-closing metathesis (RCM). ursa.cat This approach provides access to various stereoisomers of hydroxylated prolines, as either enantiomer of the starting epoxy alcohol can be prepared by selecting the appropriate tartrate ligand (L-(+)-DET or D-(-)-DET). ursa.catresearchgate.net

De Novo Asymmetric Synthetic Routes

De novo routes build the chiral centers of the target molecule from the ground up, offering flexibility and access to stereoisomers that may not be readily available from the chiral pool. These methods rely on powerful stereoselective reactions to control the three-dimensional architecture of the molecule.

A variety of methods have been developed for the asymmetric construction of substituted pyrrolidines. nih.gov Diastereoselective alkylation of proline enolates is a common strategy, where a pre-existing stereocenter on the proline ring directs the approach of an incoming electrophile. nih.gov For instance, the alkylation of N-Boc-4-hydroxyproline esters can be used to introduce substituents at the C2 position with high diastereoselectivity. nih.gov

For building the core structure with control over multiple stereocenters, aldol (B89426) reactions using Evans chiral auxiliaries have proven effective for synthesizing β-hydroxy acids. nih.gov This approach involves the reaction of a boron enolate derived from a chiral oxazolidinone with an aldehyde to create two new stereocenters with predictable stereochemistry. nih.gov Another powerful technique is the diastereoselective conjugate addition of nucleophiles to chiral α,β-unsaturated esters, which can establish the stereochemistry before the cyclization step to form the pyrrolidine ring. nih.gov More recently, enzymatic methods using ketoreductases (KREDs) have been employed for the dynamic kinetic reduction of cyclic ketoesters, providing access to all four possible stereoisomers of 3-hydroxyproline (B1217163) with high diastereo- and enantioselectivity. sci-hub.se

| Methodology | Key Reaction | Stereocontrol Element | Typical Selectivity Outcome |

| Diastereoselective Alkylation | Enolate Alkylation | Existing Ring Stereocenter | High Diastereoselectivity |

| Evans Asymmetric Aldol Reaction | Aldol Addition | Chiral Oxazolidinone Auxiliary | High Diastereoselectivity |

| Conjugate Addition | Michael (1,4) Addition | Chiral Ligand or Auxiliary | Excellent Diastereoselectivity |

| Enzymatic Dynamic Kinetic Reduction | Ketone Reduction | Ketoreductase (KRED) Enzyme | High Diastereo- and Enantiopurity |

The synthesis of complex molecules like (3S,4R)-3-Hydroxy-4-methyl-D-proline requires a careful plan for the protection and deprotection of reactive functional groups. jocpr.com The amino group is typically protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), while hydroxyl groups are often masked as benzyl (B1604629) (Bzl) or silyl (B83357) (e.g., TBS) ethers. nih.govpeptide.com The choice of protecting groups is dictated by the principle of orthogonality, which ensures that one group can be removed selectively under specific conditions without affecting others. jocpr.comrsc.orgiris-biotech.de

Key reactions in the synthesis of proline analogues include the stereospecific conversion of a hydroxyl group to an alkyl group, which can be achieved through an oxidation-olefination-reduction sequence. mdpi.com For example, a 4-hydroxyproline (B1632879) derivative can be oxidized to a 4-ketoproline, which then undergoes a Wittig reaction to introduce an alkylidene group, followed by hydrogenation to yield the 4-alkylproline. mdpi.com Ring formation itself is a critical step, often accomplished via intramolecular cyclization or reductive amination pathways. nih.gov The careful orchestration of these protecting group manipulations and key bond-forming reactions is essential for the successful synthesis of the target molecule. nih.gov

| Functional Group | Protecting Group (Abbreviation) | Chemical Name | Typical Removal Conditions |

| α-Amine | Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) iris-biotech.de |

| α-Amine | Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) rsc.orgiris-biotech.de |

| α-Amine | Cbz (Z) | Benzyloxycarbonyl | Hydrogenolysis (H₂, Pd/C) peptide.com |

| Hydroxyl | Bzl | Benzyl Ether | Hydrogenolysis (H₂, Pd/C) peptide.com |

| Hydroxyl | tBu | tert-Butyl Ether | Strong Acid (e.g., TFA) peptide.comiris-biotech.de |

| Hydroxyl | TBS | tert-Butyldimethylsilyl Ether | Fluoride Source (e.g., TBAF) nih.gov |

To probe the interactions of proline-containing molecules with biological systems, chemists synthesize analogues where specific atoms are replaced. nih.govacs.org Fluorine is often used as a bioisostere for hydrogen because its introduction can significantly alter electronic properties, ring conformation, and binding affinities without a large increase in size. nih.govnih.gov The synthesis of fluoro-hydroxyprolines provides valuable tools for mechanistic studies. nih.govacs.org

A practical synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been developed starting from N-Boc-4-oxo-L-proline derivatives. nih.govacs.org The key step is the electrophilic fluorination of a kinetically formed enolate at the C3 position using a reagent like N-fluorobenzenesulfonimide (NFSI). nih.govacs.org Subsequent reduction of the ketone at C4 provides the 3-fluoro-4-hydroxyproline structure. These fluorinated analogues have been used to study molecular recognition by proteins such as the von Hippel–Lindau (VHL) E3 ligase, which naturally binds to hydroxyproline (B1673980) residues. nih.govacs.org Such studies reveal how the stereoelectronic effects of the fluorine atom influence the conformation of the pyrrolidine ring and its ability to participate in crucial interactions like hydrogen bonding, providing insight into the mechanisms of protein-ligand binding. nih.govacs.org

Chemoenzymatic Syntheses for Hydroxy-Methylproline Derivatives

The synthesis of stereochemically pure substituted proline derivatives, such as this compound, presents a significant challenge due to the presence of multiple chiral centers. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful strategies to overcome these hurdles. These approaches primarily utilize two key enzyme classes: proline hydroxylases for direct, site-specific hydroxylation and lipases for the kinetic resolution of racemic intermediates.

Enzymatic Hydroxylation via Proline Hydroxylases

Proline hydroxylases are non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the stereospecific hydroxylation of proline residues. nih.govnih.gov These enzymes are attractive for the synthesis of hydroxyproline derivatives due to their high regio- and stereoselectivity, often obviating the need for complex protecting group strategies required in traditional chemical synthesis. pnas.org The reaction mechanism involves the activation of molecular oxygen and its incorporation into the proline ring, coupled with the oxidative decarboxylation of 2-oxoglutarate to succinate. nih.gov

While the direct enzymatic hydroxylation of a 4-methyl-D-proline precursor to yield this compound is a theoretically viable route, the substrate scope of wild-type proline hydroxylases can be limited. However, significant research has been dedicated to the engineering of these enzymes to broaden their substrate tolerance and alter their regioselectivity. Through techniques like directed evolution and site-directed mutagenesis, proline hydroxylases have been developed with improved activity towards a variety of substituted prolines. nih.gov For instance, engineered proline hydroxylases have shown the ability to act on L-pipecolic acid, a six-membered ring analogue of proline, indicating a degree of flexibility in the active site that could potentially be exploited for substrates like 4-methylproline.

Kinetic Resolution Using Lipases

A more widely documented chemoenzymatic strategy for accessing specific stereoisomers of substituted prolines involves the kinetic resolution of racemic mixtures of their precursors. Lipases, particularly from Candida antarctica (notably lipase (B570770) B, CALB), are extensively used for this purpose due to their broad substrate acceptance, high enantioselectivity, and stability in organic solvents. researchgate.netnih.gov This method typically involves the synthesis of a racemic mixture of a hydroxy-methylproline derivative, often as an ester. The lipase then selectively catalyzes the hydrolysis or acylation of one enantiomer, allowing for the separation of the two enantiomers. nih.govpolimi.it

For example, a common approach is the enzymatic resolution of a racemic mixture of N-protected 3-hydroxy-4-methylproline esters. The lipase will preferentially acylate or hydrolyze one of the enantiomers at a much faster rate than the other, leading to a mixture of an acylated product and the unreacted alcohol, each enriched in one enantiomer. These can then be separated chromatographically. The enantiomeric excess (ee) and conversion rate are critical parameters in evaluating the efficiency of the resolution.

While specific data for the lipase-catalyzed resolution of a direct precursor to this compound is not extensively detailed in publicly available literature, the principle has been successfully applied to structurally similar compounds. For instance, the kinetic resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester using CALB has been employed in the synthesis of cis-4-hydroxy-D-proline. researchgate.net In this process, CALB selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer of the oxo-proline derivative, which is then stereoselectively reduced to the final product. researchgate.net This demonstrates the potential of lipase-catalyzed resolution in controlling the stereochemistry at the C2 and C4 positions of the proline ring.

The table below illustrates the typical data obtained from such lipase-catalyzed resolution studies on related substrates, highlighting the key parameters that are assessed.

| Enzyme | Substrate | Reaction Type | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) |

| Candida antarctica Lipase B (CALB) | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | Hydrolysis | Aqueous buffer | 51 | >99.5 (for the acid) | Not Reported |

| Pseudomonas cepacia Lipase | Racemic 3-hydroxy-4-tosyloxybutanenitrile | Acylation | Organic Solvent | Not Reported | >99 (for the acetate) | >99 (for the alcohol) |

| Candida antarctica Lipase A | Racemic N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines | Acylation | Organic Solvent | Not Reported | High | High |

This table is a representative example based on data from related chemoenzymatic resolutions and is intended for illustrative purposes.

The success of these chemoenzymatic strategies underscores their importance in modern synthetic organic chemistry. By harnessing the inherent selectivity of enzymes, chemists can access complex and stereochemically defined molecules like this compound with greater efficiency and precision than through purely chemical routes. Future work in this area will likely focus on the discovery of novel enzymes with tailored specificities and the engineering of existing enzymes to accommodate a wider range of substituted proline precursors.

Enzymatic and Biocatalytic Transformations of Hydroxy Methylproline Scaffolds

Engineering of Hydroxylases for Regio- and Stereoselective Functionalization

Hydroxylases, particularly non-heme iron dioxygenases, are powerful tools for the selective installation of hydroxyl groups onto a molecular scaffold. nih.gov The inherent selectivity of these enzymes makes them ideal for functionalizing specific positions on proline rings. Proline hydroxylases (PHs) have demonstrated distinct and predictable regio- and stereoselectivities. For instance, studies on different PHs have shown their ability to hydroxylate various proline analogues at specific positions, a process accompanied by the conversion of 2-oxoglutarate (2OG) to succinate. nih.gov

Research into the selectivity of proline hydroxylases reveals their potential to create novel, dihydroxylated products from already hydroxylated substrates. nih.gov For example, cis-4-hydroxy-L-proline can be hydroxylated by a cis-proline-3-hydroxylase (cisP3H) to yield (2S,3S,4R)-3,4-dihydroxy-L-proline. nih.gov Similarly, trans-3-hydroxy-L-proline is a substrate for trans-proline-4-hydroxylase (transP4H), producing (2S,3R,4S)-3,4-dihydroxy-L-proline. nih.gov This demonstrates the capacity of these enzymes to accept substituted prolines and perform further selective functionalization.

The table below summarizes the observed selectivity of different proline hydroxylases on various proline analogues. nih.gov

| Substrate | Enzyme | Product |

| L-Proline | cis-Proline-3-Hydroxylase (cisP3H) | (2S,3R)-3-Hydroxy-L-proline |

| L-Proline | cis-Proline-4-Hydroxylase (cisP4H) | (2S,4S)-4-Hydroxy-L-proline |

| L-Proline | trans-Proline-4-Hydroxylase (transP4H) | (2S,4R)-4-Hydroxy-L-proline |

| cis-4-Fluoro-L-proline | cis-Proline-3-Hydroxylase (cisP3H) | (2S,3S,4R)-4-Fluoro-3-hydroxy-L-proline |

| cis-4-Hydroxy-L-proline | cis-Proline-3-Hydroxylase (cisP3H) | (2S,3S,4R)-3,4-Dihydroxy-L-proline |

| trans-3-Hydroxy-L-proline | trans-Proline-4-Hydroxylase (transP4H) | (2S,3R,4S)-3,4-Dihydroxy-L-proline |

Furthermore, the field of enzyme engineering allows for the modification of existing hydroxylases to alter their substrate specificity or enhance their catalytic efficiency. Techniques such as tunnel engineering have been successfully applied to enzymes like 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H). nih.gov By mutating key amino acid residues lining the substrate access tunnel, researchers have broadened the tunnel size, significantly improving the enzyme's ability to accept and convert bulkier substrates. nih.gov For instance, a triple mutant of 4HPA3H showed a 307-fold greater catalytic efficiency (kcat/Km) compared to the wild type for the conversion of ferulic acid. nih.gov Such rational design strategies could be applied to proline hydroxylases to accommodate substrates like 4-methyl-D-proline, enabling direct and selective hydroxylation to produce compounds such as (3S,4R)-3-Hydroxy-4-methyl-D-proline.

Biocatalytic Routes for Derivatization of Proline Analogues

Biocatalysis offers diverse strategies for the derivatization of proline analogues, extending beyond hydroxylation to include methods for chiral resolution and the synthesis of key intermediates. Lipases are a prominent class of enzymes used for these purposes, valued for their ability to perform highly enantioselective transformations.

A key biocatalytic application is the kinetic resolution of racemic mixtures. For example, Candida antarctica lipase (B570770) B (CALB) has been employed in the chemoenzymatic synthesis of cis-4-hydroxy-D-proline. researchgate.net The process involves the highly enantioselective hydrolysis of a racemic diester intermediate, 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. CALB selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer untouched, which can then be isolated and converted to the final product with high diastereomeric excess. researchgate.net The use of immobilized enzymes in such processes is advantageous as it simplifies catalyst separation, enhances stability, and allows for catalyst reuse, improving the economic viability of the synthesis. nih.gov

The table below details an example of lipase-catalyzed resolution for producing a key precursor to a hydroxyproline (B1673980) isomer. researchgate.net

| Racemic Substrate | Biocatalyst | Selective Reaction | Resulting Products |

| 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | Candida antarctica lipase B (CALB) | Hydrolysis of the (S)-enantiomer | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester (>99.5% ee) and the hydrolyzed (S)-enantiomer |

Metabolic engineering presents another powerful biocatalytic route, where entire microbial pathways are engineered to produce desired compounds from simple carbon sources like glucose. nih.gov This strategy has been used to synthesize trans-4-hydroxy-L-proline in host organisms such as Escherichia coli and Corynebacterium glutamicum. nih.gov The process involves introducing a proline hydroxylase into a host that can already produce L-proline, thereby creating an artificial biosynthetic pathway for the hydroxylated analogue. nih.gov This whole-cell biocatalysis approach offers a sustainable and integrated method for producing complex amino acid derivatives.

Applications of Cyclodipeptide Synthases in Hydroxy-Methylproline Containing Diketopiperazines

Diketopiperazines (DKPs) are a large class of natural products built from two amino acid precursors. nih.gov A key enzyme family responsible for their synthesis is the cyclodipeptide synthases (CDPSs). rsc.orgfrontiersin.org Unlike the large, multi-modular nonribosomal peptide synthetases (NRPSs), CDPSs are smaller, more efficient enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to form the cyclodipeptide core. frontiersin.orgrsc.org The promiscuity of many CDPSs allows them to incorporate a wide variety of proteinogenic and non-proteinogenic amino acids, making them attractive biotechnological tools for generating diverse DKPs. rsc.org

The incorporation of modified prolines, including hydroxyproline, into DKP scaffolds is well-documented in nature. nih.gov This suggests the potential for CDPSs to utilize a substrate like (3S,4R)-3-hydroxy-4-methyl-D-prolyl-tRNA to form a corresponding DKP.

More significantly, the DKP scaffold produced by a CDPS often serves as a precursor for further modifications by a suite of "tailoring enzymes" frequently encoded in the same biosynthetic gene cluster. rsc.orgnih.gov These enzymes introduce chemical diversity to the DKP core. Among the most important tailoring enzymes are cytochrome P450 monooxygenases, which can catalyze a remarkable variety of reactions including hydroxylations, C-C bond formation, and aromatization of the DKP ring. nih.gov This opens a plausible biosynthetic route where a CDPS could first synthesize a DKP containing a methyl-proline residue, which is subsequently hydroxylated in a regio- and stereospecific manner by an associated P450 enzyme to yield a hydroxy-methylproline containing DKP.

The table below lists common tailoring enzymes found in CDPS-containing biosynthetic gene clusters and their functions. nih.gov

| Enzyme Class | Function on DKP Scaffold |

| Cytochrome P450s | Hydroxylation, aromatization, C-C and C-N bond formation |

| Methyltransferases (MTs) | Addition of methyl groups |

| Prenyltransferases | Addition of prenyl groups |

| Cyclodipeptide Oxidases (CDOs) | Oxidation and dehydrogenation |

The combination of promiscuous CDPSs and versatile tailoring enzymes provides a powerful platform for synthetic biology, enabling the combinatorial biosynthesis of novel DKP derivatives. rsc.org By mixing and matching genes for CDPSs and various tailoring enzymes like hydroxylases, it is feasible to design pathways for the targeted production of complex DKPs, including those containing the this compound moiety. nih.gov

Conformational Analysis and Stereochemical Impact of 3s,4r 3 Hydroxy 4 Methyl D Proline in Macromolecular Contexts

Pyrrolidine (B122466) Ring Puckering and Conformational Preferences (e.g., C4-endo/C4-exo)

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as C4-endo (down) and C4-exo (up). nih.govresearchgate.net In the C4-endo pucker, the C4 carbon (Cγ) is displaced on the same side of the ring as the carboxyl group, while in the C4-exo pucker, it is displaced on the opposite side. nih.gov This puckering is not a static feature but a dynamic equilibrium, the preference for which is profoundly influenced by the nature and stereochemistry of substituents on the ring. nih.govnih.gov

For (3S,4R)-3-Hydroxy-4-methyl-D-proline, the conformational landscape is dictated by the interplay of steric and stereoelectronic effects originating from the 3-hydroxy and 4-methyl groups.

C4-exo Pucker : This conformation is generally favored by 4R-substituted prolines bearing an electron-withdrawing group, such as a hydroxyl or fluoro group. nih.govnih.gov This preference is attributed to a stereoelectronic gauche effect, where the electron-withdrawing substituent orients itself gauche to the Cδ–N and Cβ–Cα bonds, a sterically disfavored position that is electronically stabilized by hyperconjugative interactions. nih.govnih.gov In the case of this compound, the methyl group at the 4R position is not electron-withdrawing. Steric effects typically dominate for alkyl substituents. A 4R-methyl group would sterically favor an equatorial position, which corresponds to an endo pucker.

C4-endo Pucker : This conformation is typically preferred by 4S-substituted prolines with electron-withdrawing groups. nih.gov However, for the subject compound, the key is the interplay between the 3S-hydroxy and 4R-methyl groups. The 3S-hydroxy group, being electron-withdrawing, will exert its own stereoelectronic influence. Studies on 3-hydroxyprolines have shown that the hydroxyl group significantly impacts the peptide's three-dimensional structure. nih.gov

Given the (3S,4R) stereochemistry, it is likely that the ring exists in a complex equilibrium between endo and exo puckers. The steric demand of the 4R-methyl group would favor an endo pucker, while the stereoelectronic effects of the 3S-hydroxy group would also influence this equilibrium. The D-configuration of the proline itself adds another layer of complexity to the conformational preference. Without direct experimental or computational data for this specific molecule, the precise dominant pucker remains an area for further investigation, though a significant population of the endo pucker can be anticipated due to the steric influence of the 4R-methyl group.

| Substituent Position & Stereochemistry | Dominant Effect | Favored Pucker in L-Proline Analogs | Anticipated Influence on (3S,4R)-D-proline |

|---|---|---|---|

| 4R-Electron-withdrawing (e.g., -OH, -F) | Stereoelectronic (Gauche Effect) | C4-exo | The 4R-methyl group is not electron-withdrawing; steric effects are more likely to dominate. |

| 4S-Electron-withdrawing (e.g., -OH, -F) | Stereoelectronic (Gauche Effect) | C4-endo | Not directly applicable. |

| 4R-Alkyl (e.g., -CH3) | Steric | C4-endo | The 4R-methyl group is expected to favor a C4-endo pucker to minimize steric hindrance. |

| 3S-Electron-withdrawing (e.g., -OH) | Stereoelectronic | Influences equilibrium, often favoring exo in L-prolines | The 3S-hydroxy group will contribute to the overall conformational equilibrium, potentially countering the effect of the 4R-methyl group. |

Influence on Xaa-Pro Amide Bond Isomerization (cis/trans) within Peptidic Structures

The isomerization of the amide bond preceding a proline residue (the Xaa-Pro bond) between the cis and trans conformations is a critical process in protein folding and function. nih.gov This isomerization has a high energy barrier, making it a rate-limiting step in many folding pathways. nih.gov The conformational preference of the pyrrolidine ring pucker is strongly coupled to the cis/trans equilibrium of the Xaa-Pro bond. biorxiv.org

Trans Amide Bond : The trans conformation is generally stabilized by a C4-exo ring pucker. nih.gov This stabilization is partly due to an n→π* interaction, where the lone pair of the preceding carbonyl oxygen (residue i) donates into the antibonding orbital of the proline carbonyl (residue i+1). This interaction is geometrically more favorable in the C4-exo conformation. acs.org

Cis Amide Bond : Conversely, the cis conformation is strongly associated with the C4-endo ring pucker. nih.govnih.gov In protein crystal structures, a vast majority of cis-proline residues exhibit a C4-endo (DOWN) pucker. nih.govresearchgate.net

For this compound, the anticipated preference for a C4-endo pucker, driven by the steric effect of the 4R-methyl group, would be expected to increase the population of the cis isomer of the preceding Xaa-Pro amide bond relative to unsubstituted D-proline. The value of Ktrans/cis (the ratio of trans to cis conformers) is a key parameter here. For proline itself, this ratio is typically around 4.6 in aqueous solution. nih.gov Proline derivatives that favor an endo pucker generally exhibit a lower Ktrans/cis value. nih.gov Therefore, incorporating this compound into a peptide chain is predicted to favor a cis Xaa-Pro bond, potentially inducing or stabilizing β-turns and other compact secondary structures.

| Ring Pucker | Associated Amide Isomer | Stabilizing Factors | Predicted Impact of this compound |

|---|---|---|---|

| C4-exo (Up) | Trans | Favorable geometry for n→π* interactions. acs.org | Less favored due to the likely endo pucker preference. |

| C4-endo (Down) | Cis | Steric and electronic preferences; observed in >85% of cis-Pro residues in proteins. nih.govresearchgate.net | Favored, leading to a higher population of the cis-amide bond. |

Stereoelectronic Effects of Substituents on Pyrrolidine Ring Conformation

Stereoelectronic effects are orbital interactions that dictate the shape and stability of a molecule. wikipedia.org In substituted prolines, these effects, particularly hyperconjugation, play a crucial role in determining the ring pucker. nih.gov These effects arise from the interaction between filled bonding orbitals (σ) and empty antibonding orbitals (σ*).

In the context of this compound, two key substituents contribute to the stereoelectronic landscape:

3S-Hydroxy Group : The hydroxyl group is strongly electron-withdrawing. This property induces a gauche effect, favoring a conformation where the C-O bond is gauche to the C-N bond of the pyrrolidine ring. This interaction involves the delocalization of electron density from a C-H bonding orbital (σC-H) into the C-O antibonding orbital (σ*C-O). The specific stereochemistry at C3 dictates which pucker is stabilized by this effect. In analogous 3-fluoro-4-hydroxyprolines, fluorination at C3 was found to significantly impact the ring pucker, in some cases inverting the natural preference of the 4-hydroxyproline (B1632879) moiety. nih.gov

4R-Methyl Group : The methyl group is not electron-withdrawing and its influence is primarily steric. It does not induce the same powerful stereoelectronic effects as a halogen or hydroxyl group. Its preference for an equatorial position to minimize steric strain is the dominant factor, which, in a 4R-substituted ring, promotes the C4-endo pucker. nih.gov

The ultimate conformational preference of this compound is a balance between the stereoelectronic effects of the 3S-hydroxyl group and the steric demands of the 4R-methyl group. The combination of a hydroxyl group at C3 and a methyl group at C4 is not as extensively studied as 4-monosubstituted prolines. However, based on the principles observed in di-substituted analogs like 3,4-difluoroprolines, the effects of the two substituents can be either reinforcing or opposing, leading to a finely tuned conformational bias. acs.org

Computational Chemistry and Molecular Dynamics Simulations of Hydroxy-Methylproline Conformations and Derivatives

Computational methods are indispensable tools for elucidating the complex conformational landscapes of substituted prolines. acs.orgresearchgate.net Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into energetic preferences, ring puckering, and the dynamics of cis-trans isomerization that can be difficult to capture experimentally.

Density Functional Theory (DFT) : DFT calculations are used to determine the relative energies of different ring puckers (endo vs. exo) and amide isomers (cis vs. trans). nih.gov For a novel derivative like this compound, DFT could predict the lowest energy conformation and quantify the energy difference between the C4-endo and C4-exo states, thus predicting the dominant pucker. Such calculations on analogous molecules, like 3-fluoro-4-hydroxyprolines, have successfully rationalized experimentally observed conformational preferences. nih.govacs.org

Molecular Dynamics (MD) Simulations : MD simulations allow for the exploration of the conformational dynamics of peptides containing this compound in a solvated environment. nih.govresearchgate.net While standard MD simulations struggle to sample the slow cis-trans isomerization due to the high energy barrier, enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) can overcome this limitation. frontiersin.orgnih.gov An MD simulation could reveal how the incorporation of this specific amino acid affects the local peptide backbone structure, its flexibility, and its propensity to form secondary structures like β-turns or polyproline II helices. Simulations are crucial for understanding how the local conformational bias of the substituted proline translates to the broader structural and dynamic properties of a polypeptide chain. researchgate.net

Computational studies on related systems have shown that even subtle changes, like replacing a hydrogen with fluorine, can induce significant shifts in conformational equilibria. biorxiv.org Therefore, a dedicated computational analysis of this compound and its peptides would be essential to fully map its conformational landscape and predict its impact on macromolecular structure.

Mechanistic Insights into Biological Interactions of Hydroxy Methylproline Analogues

Molecular Recognition by Enzymes and Receptors

The precise three-dimensional arrangement of hydroxyl and methyl groups on the proline ring governs the molecule's ability to fit into the binding sites of proteins. Even minor changes in stereochemistry can dramatically alter binding affinity and biological function.

Interactions with E3 Ubiquitin Ligases (e.g., VHL)

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component in cellular oxygen sensing pathways, recognizing specific hydroxylated proline residues to target proteins for degradation. The binding pocket of VHL is highly stereoselective. It specifically recognizes the (2S,4R)-4-hydroxyproline (Hyp) residue on the Hypoxia-Inducible Factor 1 alpha (HIF-1α). This recognition is a critical step for the ubiquitination and subsequent proteasomal degradation of HIF-1α under normal oxygen conditions.

Research into synthetic ligands for VHL, often used in the development of PROTACs (Proteolysis Targeting Chimeras), has confirmed this strict stereochemical requirement. Studies on fluorinated hydroxyproline (B1673980) analogues have shown that alternative stereochemistries are not well-tolerated. Specifically, it has been noted that the (3S,4R) stereochemical arrangement of the hydroxyl group is not compatible with the VHL binding site. Consequently, peptides containing a (3S,4R)-fluoro-hydroxyproline were not synthesized in these studies due to the known lack of binding. Given that (3S,4R)-3-Hydroxy-4-methyl-D-proline shares this critical stereochemical feature at the hydroxyl-bearing carbon, it is not expected to be recognized by or bind to the VHL E3 ligase.

Modulation of Amino Acid Transporter Activity (e.g., SLC1A4/5)

The solute carrier (SLC) family of transporters, including SLC1A4 (ASCT1) and SLC1A5 (ASCT2), are responsible for moving neutral amino acids across cell membranes. The activity of these transporters can be modulated by various amino acid analogues, with inhibitory or transportable activity being highly dependent on the analogue's structure and stereochemistry.

Studies on a range of synthetic hydroxyproline analogues have demonstrated varied effects on SLC1A4 and SLC1A5. For instance, (3S)-hydroxyprolines have been shown to be weak inhibitors of these transporters. nih.gov In one study, the L-proline analogue trans-3-hydroxy-cis-4-methyl-L-proline, which has a (2S,3R,4R) configuration, surprisingly exhibited no inhibition of transport activity on either SLC1A4 or SLC1A5. nih.gov This highlights the exquisite sensitivity of the transporter's ligand binding site to the specific placement of substituents on the proline ring. No specific data is available for the interaction of this compound with SLC1A4 or SLC1A5, but the existing research on related L-proline analogues suggests that activity is difficult to predict without direct experimental testing.

| Compound | Stereochemistry | SLC1A4 Inhibition (Ki) | SLC1A5 Inhibition (Ki) |

|---|---|---|---|

| (2S,3R,4R) trans-3-hydroxy-cis-4-methoxy-L-proline | (2S,3R,4R) | ~250 µM | ~250 µM |

| (2S,3R,4R) trans-3-hydroxy-cis-4-methyl-L-proline | (2S,3R,4R) | No Inhibition | No Inhibition |

| (3S)-hydroxyprolines (general class) | (3S) | Weak (> 500 µM) | Weak (> 500 µM) |

Substrate and Inhibitor Studies with Prolyl Hydroxylases and Aminotransferases

Prolyl hydroxylases are a class of enzymes responsible for the post-translational hydroxylation of proline residues. A specific α-ketoglutarate/Fe2+-dependent proline hydroxylase, known as HtyE, is involved in the biosynthesis of echinocandin B, a precursor to antifungal drugs. This enzyme has been shown to hydroxylate both L-proline and 4R-methyl-proline. scilit.com The natural substrate for the biosynthesis of the unique amino acid in pneumocandin B0 is 4R-methyl-L-proline, which is derived from L-leucine. scilit.comnih.gov The HtyE enzyme then hydroxylates this precursor at the C-3 position. scilit.com

Biochemical characterization of HtyE from Aspergillus species revealed that it can effectively hydroxylate C-3 of 4R-methyl-proline and can also act on D-proline as a substrate. scilit.com However, the primary role of this enzyme in the context of echinocandin biosynthesis is the production of the specific (3S,4S)-3-hydroxy-4-methyl-L-proline residue that is incorporated into the final natural product. scilit.comnih.gov While some proline hydroxylases show broader substrate specificity, the enzymes in this specific biosynthetic pathway are geared towards L-amino acid precursors.

Role in Protein Structure and Stability (e.g., Collagen-like Peptides, Thioredoxin)

The incorporation of modified proline analogues into peptides can have profound effects on their secondary and tertiary structure. In the case of collagen, the stability of its characteristic triple helix is highly dependent on the stereochemistry of its constituent proline residues. The standard (2S,4R)-4-hydroxyproline (4-Hyp) is known to greatly enhance the conformational stability of the collagen triple helix. nih.govwisc.edu

In contrast, studies on collagen-like peptides containing (3S)-hydroxy-L-proline (3-Hyp) have revealed that this residue is destabilizing to the triple helix compared to proline. nih.govwisc.edu The destabilization is particularly pronounced when 3-Hyp is placed in the Yaa position of the repeating Xaa-Yaa-Gly sequence, where its pyrrolidine (B122466) ring pucker leads to unfavorable main-chain dihedral angles and steric clashes between the peptide strands. nih.gov When placed in the Xaa position, the destabilizing effect is less severe but still present. nih.gov This destabilization is attributed to both steric effects and unfavorable inductive effects from the 3-hydroxyl group. nih.govwisc.edu

| Peptide Sequence (Guest Triplet) | Position of 3-Hyp | Melting Temperature (Tm in °C) | Change in Stability vs. Pro-Pro-Gly |

|---|---|---|---|

| Pro-Pro-Gly | N/A (Reference) | 30.5 | Reference |

| Pro-4-Hyp-Gly | N/A (Reference) | 36.0 | More Stable |

| 3-Hyp-4-Hyp-Gly | Xaa | 32.7 | Slightly More Stable |

| Pro-3-Hyp-Gly | Yaa | 21.0 | Less Stable |

Advanced Analytical Methodologies for 3s,4r 3 Hydroxy 4 Methyl D Proline and Its Derivatives

Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, X-ray Crystallography) for Stereochemical Assignment

Spectroscopic methods are fundamental to the structural elucidation of molecules. For stereochemically rich compounds like hydroxy-methylproline derivatives, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive understanding of their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise connectivity and stereochemistry of a molecule. For proline derivatives, NMR analysis focuses on the conformation of the five-membered pyrrolidine (B122466) ring, which can adopt distinct "puckers." The substitution of the ring with hydroxyl and methyl groups significantly influences this conformation, which in turn affects the chemical shifts and coupling constants of the ring protons. nih.gov

Key aspects of NMR analysis for stereochemical assignment include:

Ring Pucker Analysis: The conformation of the proline ring (C⁴-exo or C⁴-endo pucker) can be determined by analyzing the coupling constants between protons on the ring. nih.gov For example, studies on related 3-fluoro-4-hydroxyprolines have shown that fluorination at the C³ position can invert the natural preference of the ring pucker, a phenomenon that can be clearly observed via NMR. nih.govacs.org

¹H NMR Chemical Shifts: The chemical environment of each proton is unique, leading to distinct chemical shifts. In derivatives of trans-4-hydroxy-L-proline methyl ester, for instance, the methylester peak appears as a singlet at a specific chemical shift (e.g., 3.56 ppm), which can be used for identification. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. COSY helps establish proton-proton connectivities, while NOESY provides information about through-space proximity of protons, which is vital for determining relative stereochemistry.

Table 1: Representative ¹H NMR Data for Proline Derivatives Note: This table is illustrative, based on data for related proline compounds. Exact chemical shifts for (3S,4R)-3-Hydroxy-4-methyl-D-proline would require experimental measurement.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Key Correlations (from 2D NMR) |

| H-2 | 4.0 - 4.5 | Doublet or Doublet of Doublets | COSY with H-3; NOE with H-5 protons |

| H-3 | 4.2 - 4.8 | Multiplet | COSY with H-2, H-4, and methyl protons |

| H-4 | 3.8 - 4.3 | Multiplet | COSY with H-3 and H-5 protons |

| H-5α | 3.2 - 3.6 | Multiplet | COSY with H-4 and H-5β |

| H-5β | 3.0 - 3.4 | Multiplet | COSY with H-4 and H-5α |

| 4-CH₃ | 1.0 - 1.4 | Doublet | COSY with H-4; NOE with H-3 or H-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound through high-resolution mass measurements (HRMS). While MS alone cannot typically distinguish between stereoisomers, it is indispensable when coupled with chromatographic separation techniques (e.g., LC-MS, GC-MS). In electrospray ionization (ESI), protonated molecules like [M+H]⁺ are commonly observed. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern serves as a structural fingerprint. For proline derivatives, characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group are often observed.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can sometimes offer a way to distinguish between isomers, as different stereochemistries can lead to slightly different three-dimensional shapes and thus different CCS values. nih.govuni.lu

X-ray Crystallography

X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. This technique has been used to confirm the ring pucker and the relative positions of substituents in complex proline derivatives, such as 3-fluoro-4-hydroxyprolines, providing unequivocal support for structures proposed by NMR and computational studies. nih.govacs.orgacs.org

Advanced Structural Elucidation of Hydroxy-Methylproline Containing Natural Products

Non-proteinogenic amino acids like hydroxy-methylproline are often found as components of complex natural products, particularly nonribosomal peptides from organisms like cyanobacteria. nih.gov The elucidation of the structure of these natural products requires an integrated approach combining various advanced analytical methods.

A representative workflow for structural elucidation is as follows:

Screening and Identification: Crude extracts from natural sources are first screened using LC-MS. This allows for the rapid identification of new or interesting compounds based on their molecular weight and UV profile. nih.gov Genetic screening for biosynthetic genes associated with the production of rare amino acids, such as 4-methylproline, can also guide the discovery of novel peptides. nih.gov

Isolation and Purification: The target compound is isolated from the complex biological matrix using multiple rounds of chromatography, typically involving preparative HPLC.

Planar Structure Determination: High-resolution mass spectrometry (HRMS) is used to determine the elemental formula. Extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are then performed to piece together the molecular backbone, identify the individual amino acid residues, and establish their sequence.

Stereochemical Assignment: Determining the absolute configuration of each chiral center, especially for unusual residues like hydroxy-methylproline, is the most challenging step. This is often achieved by hydrolyzing the natural product to its constituent amino acids. The isolated amino acids are then derivatized with a chiral reagent (e.g., L-FDVA) and analyzed by chiral HPLC or GC, comparing their retention times to those of synthetic standards of known configuration. researchgate.net This comprehensive approach ensures the complete and accurate structural elucidation of novel natural products. researchgate.net

Q & A

Q. Key Challenges :

Q. Table 1: Synthetic Route Optimization

Basic: Which analytical techniques are most reliable for confirming the absolute configuration and purity of this compound?

Methodological Answer:

Absolute Configuration :

- X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated for analogous compounds like (3R,4R,5S)-4-hydroxy-3-methyl lactones .

- Electronic Circular Dichroism (ECD) : Computational ECD simulations compared to experimental spectra resolve enantiomeric ambiguity, as used for (3S,4R,5R)-configured metabolites .

Q. Purity Assessment :

- HPLC-UV/ELSD : Reverse-phase C18 columns with isocratic elution (e.g., 0.1% TFA in H₂O/MeCN) achieve baseline separation of diastereomers .

- Chiral GC-MS : Validates enantiomeric excess (>98%) using derivatized samples (e.g., N-trifluoroacetyl methyl esters) .

Q. Table 2: Analytical Parameters

| Technique | Column/Detector | Detection Limit | Reference |

|---|---|---|---|

| HPLC-UV | C18, 250 mm × 4.6 mm | 0.1 µg/mL | |

| ECD | JASCO J-815 spectrometer | N/A |

Advanced: How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives, particularly regarding protecting group strategies?

Methodological Answer:

Yield variations often stem from:

Protecting Group Compatibility : MOM groups may hydrolyze prematurely under acidic conditions, necessitating neutral pH during intermediate steps .

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder crystallization; switch to THF for better control .

Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenolysis) require strict moisture exclusion to prevent byproducts.

Case Study : Sardina’s triol synthesis achieved 70% yield after optimizing MOM protection times (4 hrs vs. 2 hrs in prior reports) .

Advanced: What computational and experimental approaches are used to evaluate the conformational effects of this compound in peptide backbone dynamics?

Methodological Answer:

NMR Spectroscopy :

- 2D NOESY : Identifies intramolecular hydrogen bonds between the C3 hydroxyl and backbone amides, stabilizing polyproline II helices .

- J-Coupling Constants : Measures dihedral angles (e.g., φ/ψ angles) to quantify steric effects from the C4 methyl group .

Molecular Dynamics (MD) Simulations :

Q. Data Interpretation :

- The methyl group at C4 increases rigidity, reducing peptide loop flexibility by ~20% compared to unmodified proline .

Advanced: How do variations in pH and solvent systems influence the stability and reactivity of this compound during peptide coupling reactions?

Methodological Answer:

-

pH Effects :

- Acidic Conditions (pH < 3) : Protonation of the hydroxyl group reduces nucleophilicity, slowing acylation but preventing oxidation .

- Neutral/Basic Conditions (pH 7–9) : Enhances coupling efficiency via deprotonated hydroxyl participation in intermediates .

-

Solvent Optimization :

- DMSO : Stabilizes transition states in SPPS (solid-phase peptide synthesis) but risks racemization above 25°C .

- DMF/CH₂Cl₂ (1:4) : Balances solubility and low racemization risk (<1%) .

Key Finding : Coupling yields drop by 15% in aqueous buffers due to competing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.